molecular formula C16H20O2 B14678271 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal CAS No. 34935-16-5

4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal

Cat. No.: B14678271
CAS No.: 34935-16-5
M. Wt: 244.33 g/mol
InChI Key: AHKVYNGYMYYIPI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal is an organic compound with the molecular formula C16H20O2 It is a derivative of benzenepropanal, featuring a cyclohexyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal typically involves the following steps:

    Starting Materials: The synthesis begins with benzenepropanal and cyclohexyl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification methods ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound’s ketone group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.

    Benzenepropanal: The parent compound without the cyclohexyl group.

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups.

Uniqueness

4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal is unique due to its specific combination of a cyclohexyl group and a ketone functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

34935-16-5

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C16H20O2/c1-12(11-17)16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3

InChI Key

AHKVYNGYMYYIPI-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

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